molecular formula C9H10FNO2 B2745586 2-Fluoro-4-methyl-DL-phenylglycine CAS No. 1039118-67-6

2-Fluoro-4-methyl-DL-phenylglycine

Cat. No.: B2745586
CAS No.: 1039118-67-6
M. Wt: 183.182
InChI Key: QUQKTQJPLKRTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-DL-phenylglycine is a versatile small molecule scaffold used in various research and industrial applications. It has the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . This compound is known for its unique structural features, which include an amino group and a fluoro-substituted aromatic ring, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-DL-phenylglycine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher throughput and cost-efficiency. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-DL-phenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as nitroso, nitro, and amino compounds, as well as other functionalized aromatic compounds .

Scientific Research Applications

2-Fluoro-4-methyl-DL-phenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methyl-DL-phenylglycine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with tailored biological activities .

Properties

IUPAC Name

2-amino-2-(2-fluoro-4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKTQJPLKRTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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